6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
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Overview
Description
6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic compound that features a unique combination of cyclopentene, pyrrolo, and purine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves multiple steps, including cycloaddition reactions and functional group transformations. One approach involves the cycloaddition of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-ene-1-carboxamides: These compounds share the cyclopentene structure and have similar reactivity.
Purine Derivatives: Compounds like adenine and guanine share the purine core and have biological significance.
Uniqueness
6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is unique due to its combination of cyclopentene, pyrrolo, and purine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
cyclopent-3-en-1-yl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C18H22N6O/c1-22-11-21-15-16(22)19-10-20-17(15)23-6-13-8-24(9-14(13)7-23)18(25)12-4-2-3-5-12/h2-3,10-14H,4-9H2,1H3 |
InChI Key |
VWIHEXINHVHXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CC=CC5 |
Origin of Product |
United States |
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